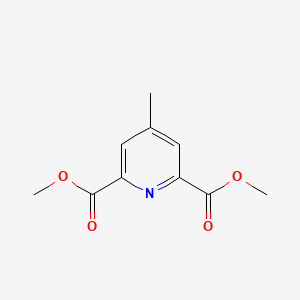
4-(cyclopropylmethoxy)benzenesulfonyl Chloride
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropylmethoxy group attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with cyclopropylmethanol in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride derivative.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents to convert benzenesulfonic acid or its salts into the corresponding sulfonyl chloride . This reaction is carried out at elevated temperatures, typically between 170-180°C, to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Chlorinating Agents: Phosphorus pentachloride, phosphorus oxychloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Benzenesulfonic Acid: Formed from hydrolysis
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)benzenesulfonyl Chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides or sulfonate esters . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A simpler sulfonyl chloride derivative without the cyclopropylmethoxy group.
Tosyl Chloride: A sulfonyl chloride derivative with a toluene group instead of a cyclopropylmethoxy group.
Uniqueness
4-(Cyclopropylmethoxy)benzenesulfonyl Chloride is unique due to the presence of the cyclopropylmethoxy group, which can impart different reactivity and selectivity compared to other sulfonyl chloride derivatives . This makes it a valuable reagent in organic synthesis and scientific research.
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJCILSIBSJQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















